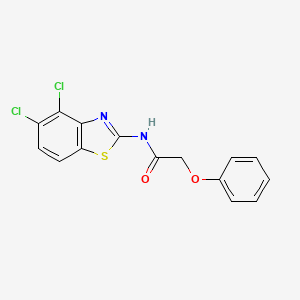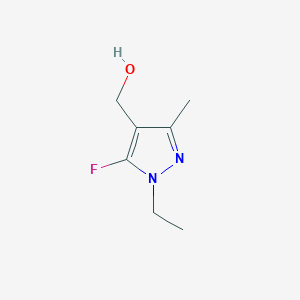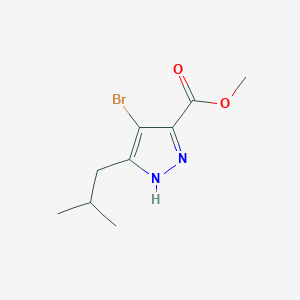![molecular formula C20H26FN3O3S B2539531 3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2380058-89-7](/img/structure/B2539531.png)
3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring, which is further substituted with a fluorobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the tert-butyl group: This is usually done via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the methoxy group: This step involves nucleophilic substitution reactions where a methoxy group is introduced to the pyridazine ring.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.
Introduction of the fluorobenzenesulfonyl group: This is typically done via sulfonylation reactions using fluorobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Tert-butyl-6-{[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
- 3-Tert-butyl-6-{[1-(3-bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
- 3-Tert-butyl-6-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
Uniqueness
The uniqueness of 3-Tert-butyl-6-{[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine lies in the presence of the fluorobenzenesulfonyl group, which can impart specific electronic and steric properties to the molecule. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-tert-butyl-6-[[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-20(2,3)18-7-8-19(23-22-18)27-14-15-9-11-24(12-10-15)28(25,26)17-6-4-5-16(21)13-17/h4-8,13,15H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNOPSCRXSWNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2539449.png)
![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)


![2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide](/img/structure/B2539459.png)


![[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2539462.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2539466.png)
![(2Z,10Z)-3,10-diphenyl-2,11-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaene](/img/structure/B2539467.png)
![N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide](/img/structure/B2539468.png)
![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2539469.png)
![3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2539470.png)

